N-Benzyl-3-cyanoazetidine
Overview
Description
N-Benzyl-3-cyanoazetidine is a synthetic compound with the molecular formula C11H12N2 It is characterized by the presence of a benzyl group attached to a 3-cyanoazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-3-cyanoazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanoacetic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain consistent quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-cyanoazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-3-cyanoazetidine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzyl-3-cyanoazetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-cyanoazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-Benzyl-2,2-dimethylaziridine
- N-Benzyl-3-cyanoaziridine
- N-Benzyl-3-cyanoazetidine derivatives
Comparison: this compound is unique due to its specific structure and the presence of both benzyl and cyano groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, N-Benzyl-2,2-dimethylaziridine lacks the cyano group, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-benzylazetidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWARBUNVUNGRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600247 | |
Record name | 1-Benzylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94985-26-9 | |
Record name | 1-Benzylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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